molecular formula C22H18Cl3N3O5S B11693125 Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate

Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate

Cat. No.: B11693125
M. Wt: 542.8 g/mol
InChI Key: SLSMSXMOFWDJGQ-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C23H21Cl3N2O3S . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the incorporation of the trichloroethyl and nitrophenylformamido groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl and nitrophenylformamido groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(3-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
  • ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(4-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
  • ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-FUROYLAMINO)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 4-PHENYL-2-({2,2,2-TRICHLORO-1-[(2-NITROPHENYL)FORMAMIDO]ETHYL}AMINO)THIOPHENE-3-CARBOXYLATE stands out due to its specific nitrophenylformamido group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and chemical applications .

Properties

Molecular Formula

C22H18Cl3N3O5S

Molecular Weight

542.8 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H18Cl3N3O5S/c1-2-33-20(30)17-15(13-8-4-3-5-9-13)12-34-19(17)27-21(22(23,24)25)26-18(29)14-10-6-7-11-16(14)28(31)32/h3-12,21,27H,2H2,1H3,(H,26,29)

InChI Key

SLSMSXMOFWDJGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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